molecular formula C20H31NO6 B4000872 1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4000872
M. Wt: 381.5 g/mol
InChI Key: DDMQTPUPYHYJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a butyl chain linked to an ethoxyphenoxy group, and it is often studied in its oxalate form.

Scientific Research Applications

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

There is no available information on the safety and hazards of "1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the reaction of 4-methylpiperidine with 4-(4-ethoxyphenoxy)butyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Ethoxyphenoxy)butyl]-4-methylpiperidine
  • 1-[4-(4-Methoxyphenoxy)butyl]-4-methylpiperidine

Uniqueness

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine is unique due to its specific ethoxyphenoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-3-20-17-6-8-18(9-7-17)21-15-5-4-12-19-13-10-16(2)11-14-19;3-1(4)2(5)6/h6-9,16H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMQTPUPYHYJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCN2CCC(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
Reactant of Route 2
1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
Reactant of Route 3
1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
Reactant of Route 4
1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.